molecular formula C32H31N3O2S2 B11967507 (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11967507
M. Wt: 553.7 g/mol
InChI Key: LGJLJMJKJDNPMB-BRPDVVIDSA-N
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Description

(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidinone ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the isopentyloxy and phenyl groups, and the construction of the thiazolidinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-[4-(Methoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-({3-[4-(Ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents and their arrangement. The isopentyloxy group, in particular, imparts distinct chemical and physical properties that differentiate it from similar compounds. These properties may include differences in solubility, reactivity, and biological activity.

Properties

Molecular Formula

C32H31N3O2S2

Molecular Weight

553.7 g/mol

IUPAC Name

(5Z)-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C32H31N3O2S2/c1-22(2)18-19-37-28-16-14-25(15-17-28)30-26(21-34(33-30)27-12-8-5-9-13-27)20-29-31(36)35(32(38)39-29)23(3)24-10-6-4-7-11-24/h4-17,20-23H,18-19H2,1-3H3/b29-20-

InChI Key

LGJLJMJKJDNPMB-BRPDVVIDSA-N

Isomeric SMILES

CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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